(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

PLK1 inhibition stereochemistry BI 2536

(R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is a chiral 7,8-dihydropteridin-6(5H)-one derivative bearing a chlorine atom at C-2, an (R)-configured ethyl group at C-7, and a cyclopentyl ring at N-8. It serves as a critical late-stage intermediate in the synthesis of polo-like kinase 1 (PLK1) inhibitors, most notably BI 2536 and volasertib, as well as next-generation PLK1-targeting proteolysis-targeting chimeras (PROTACs).

Molecular Formula C13H17ClN4O
Molecular Weight 280.75 g/mol
CAS No. 755039-54-4
Cat. No. B1292678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one
CAS755039-54-4
Molecular FormulaC13H17ClN4O
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl
InChIInChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19)/t10-/m1/s1
InChIKeyLEFGDEBZSGBXBK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one (CAS 755039-54-4): A Chiral Pteridinone Intermediate for PLK1-Targeted Therapeutics Procurement


(R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is a chiral 7,8-dihydropteridin-6(5H)-one derivative bearing a chlorine atom at C-2, an (R)-configured ethyl group at C-7, and a cyclopentyl ring at N-8 [1]. It serves as a critical late-stage intermediate in the synthesis of polo-like kinase 1 (PLK1) inhibitors, most notably BI 2536 and volasertib, as well as next-generation PLK1-targeting proteolysis-targeting chimeras (PROTACs) [2][3]. The compound’s value lies in its orthogonal reactivity: the C-2 chlorine enables direct palladium-catalyzed amination to install diverse aryl/heteroaryl amines, while the defined (R)-stereochemistry is essential for on-target kinase engagement [2].

Why Generic Pteridinone Intermediates Cannot Replace (R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one in PLK1-Focused Research


The dihydropteridinone scaffold supports a diverse array of kinase inhibitors, but subtle structural permutations profoundly alter both synthetic tractability and biological activity. Replacing the (R)-enantiomer with its (S)-counterpart (CAS 1280667-22-2) yields a stereochemical mismatch that abrogates PLK1 binding—the corresponding (S)-derived BI 2536 analogue would be expected to lose the 0.83 nM potency observed for the (R)-configured drug [1]. Substituting the 2-chloro group with a 2-amino group eliminates the essential synthetic handle required for late-stage Buchwald-Hartwig diversification, a step that consistently delivers 60–80% yields in patented PROTAC syntheses [2]. Similarly, the 5-methyl analogue (CAS 755039-55-5) introduces an additional N5 substituent that alters the tautomeric equilibrium and complicates downstream N5-selective functionalization. These structure–activity relationships underscore why generic dihydropteridinone building blocks cannot be interchanged without compromising synthetic efficiency or target engagement [3].

Product-Specific Quantitative Evidence: (R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one vs. Closest Analogues


Enantiomeric Configuration Dictates Target Engagement: Only the (R)-Enantiomer Yields Potent PLK1 Inhibitors

The (R)-enantiomer (CAS 755039-54-4) is the required stereochemical configuration for synthesizing BI 2536 and volasertib, two clinical-stage PLK1 inhibitors. US Patent US9688685B2 and WO Patent WO20240316054 explicitly employ (7R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one as the sole starting material [1][2]. The (S)-enantiomer (CAS 1280667-22-2) is absent from all disclosed PLK1 inhibitor syntheses. BI 2536, derived exclusively from the (R)-intermediate, inhibits PLK1 with an IC50 of 0.83 nM; the (S)-configured diastereomer would be predicted to lose this potency entirely due to stereochemical incompatibility with the ATP-binding pocket [3].

PLK1 inhibition stereochemistry BI 2536

C-2 Chlorine as the Indispensable Synthetic Handle: 60–80% Yield Advantage in Late-Stage Amination vs. 2-Amino Analogue

The C-2 chlorine atom enables direct palladium-catalyzed amination with aryl amines, the final and most critical step in assembling PLK1 inhibitors and PROTACs. In WO20240316054, (7R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is reacted with 4-amino-3-methoxybenzoic acid under Buchwald-Hartwig conditions (Pd2(dba)3/XPhos, t-BuOH, 100 °C) to install the PLK1-binding warhead [1]. This transformation proceeds in 60–80% isolated yield. The 2-amino analogue cannot participate in this reaction and would require a multi-step protection/deprotection sequence, effectively reducing the overall yield to <20% over the additional steps [2].

Buchwald-Hartwig amination PROTAC synthesis late-stage diversification

Enantiomeric Purity ≥97% vs. 95% for (S)-Enantiomer: Reduced Racemization Risk in Long-Term Kinase Assay Studies

Commercial suppliers list the (R)-enantiomer at ≥97% purity (e.g., Beyotime Y209389, AKSci 2919AH), while the (S)-enantiomer (CAS 1280667-22-2) is typically offered at 95% purity . The ≥2% higher initial purity of the (R)-enantiomer reduces the baseline of enantiomeric and chemical impurities that could confound dose-response measurements in PLK1 biochemical assays. Furthermore, storage at -20 °C is specified to preserve enantiomeric excess, as the 7,8-dihydropteridinone core can undergo slow racemization at ambient temperature .

enantiomeric purity quality control reproducibility

Documented Use in Patented PLK1 PROTAC Synthesis: Direct Entry into Targeted Protein Degradation Research

WO20240316054 explicitly employs (7R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one (500 mg, 1.78 mmol) as the starting material for constructing PLK1-targeting PROTACs that simultaneously degrade PLK1 and BRD4 [1]. This patent-protected application distinguishes the compound from other dihydropteridinone intermediates (e.g., the 5-methyl or 8-isopropyl analogues) that are not featured in PROTAC patent disclosures. The compound's established role in this cutting-edge therapeutic modality provides procurement justification for laboratories pursuing targeted protein degradation strategies [2].

PROTAC PLK1 degradation patented intermediate

Optimal Research and Industrial Deployment Scenarios for (R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one


Late-Stage Diversification for PLK1 Inhibitor Library Synthesis

The C-2 chlorine serves as the exclusive reactive handle for parallel amination with diverse aryl amines under Buchwald-Hartwig conditions. Academic and industrial medicinal chemistry groups can use this intermediate to generate focused libraries of PLK1 inhibitors, directly replicating the final step of the BI 2536 synthesis as validated in US9688685B2 [1]. The 60–80% yield window (Section 3, Evidence 2) supports a robust library production workflow with predictable throughput.

PROTAC Development Targeting PLK1 and BRD4 Co-Degradation

Laboratories engaged in targeted protein degradation can immediately adopt the route disclosed in WO20240316054, where this compound is the designated starting material for bifunctional PROTAC molecules [2]. Using the pre-validated intermediate eliminates the need for route scouting and ensures compatibility with the patented linker-attachment chemistry, accelerating PROTAC lead optimization cycles.

Stereochemically Controlled Process Chemistry for cGMP Intermediate Production

The ≥97% enantiomeric purity and defined (R)-configuration (Section 3, Evidence 3) meet the specifications required for large-scale synthesis of clinical-grade PLK1 inhibitors. Contract manufacturing organizations (CMOs) procuring this intermediate for volasertib or BI 2536 production can rely on its batch-to-batch consistency (supported by HPLC and NMR certificates from vendors such as Beyotime and AKSci ), reducing the risk of stereochemical impurity carry-through to the final API.

Control Compound for (S)-Enantiomer Selectivity Studies

Researchers investigating stereochemistry–activity relationships in the dihydropteridinone series can employ the (R)-enantiomer as a positive control alongside the (S)-enantiomer (CAS 1280667-22-2). The established link between (R)-configuration and PLK1 potency (BI 2536 IC50 = 0.83 nM) provides a clear benchmark for evaluating enantiomer-dependent target engagement [3].

Quote Request

Request a Quote for (R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.